molecular formula C12H16ClN B13464696 Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride

Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride

Cat. No.: B13464696
M. Wt: 209.71 g/mol
InChI Key: OJDFEDCPLHIOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclo[6220,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by amination and subsequent hydrochloride salt formation.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds within the tricyclic structure.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Various oxidized derivatives.

    Reduction: Reduced tricyclic compounds.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

  • Tricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-8-amine hydrochloride
  • Heptamethyl-tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5,11-tetraen-9-ol
  • Octamethyl-tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5,11-tetraen-9-one

Comparison: Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride is unique due to its specific tricyclic structure and the presence of an amine group. This distinguishes it from other similar compounds, which may have different substituents or structural variations, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

tricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-3-amine;hydrochloride

InChI

InChI=1S/C12H15N.ClH/c13-11-3-1-2-10-8-4-6-9(7-5-8)12(10)11;/h1-3,8-9H,4-7,13H2;1H

InChI Key

OJDFEDCPLHIOHN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C3=C2C(=CC=C3)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.